molecular formula C8H10BFO4 B8204342 (3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid

Cat. No.: B8204342
M. Wt: 199.97 g/mol
InChI Key: KLXFIEOTKYTWBE-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, hydroxymethyl, and methoxy groups. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and trimethyl borate.

    Reaction Conditions: The key step involves the formation of the boronic acid group through a reaction with trimethyl borate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and methoxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring and a boronic acid group.

    3-Fluorophenylboronic Acid: Similar structure but lacks the hydroxymethyl and methoxy groups.

    2-Hydroxymethylphenylboronic Acid: Similar structure but lacks the fluoro and methoxy groups.

Uniqueness

(3-Fluoro-2-(hydroxymethyl)-6-methoxyphenyl)boronic acid is unique due to the combination of fluoro, hydroxymethyl, and methoxy substituents on the phenyl ring. This unique combination enhances its reactivity and stability, making it a versatile reagent in various chemical reactions and applications.

Properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)-6-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFIEOTKYTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1CO)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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